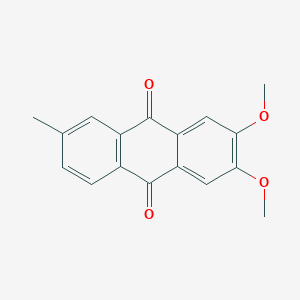
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-6-methylanthracene-9,10-dione is an organic compound with the molecular formula C₁₇H₁₄O₄. It is a derivative of anthraquinone, characterized by the presence of methoxy and methyl groups at specific positions on the anthracene ring. This compound is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 2,3-dimethoxy-6-methylanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with methoxy and methyl substituents. One common method includes the use of toluene and anhydrous aluminum chloride, where the reaction mixture is heated to 45-50°C and then cooled while adding phthalic anhydride. The resulting mixture is then treated with a 10% sulfuric acid solution, followed by washing, layering, and separation to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
2,3-Dimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can yield hydroxyanthracene derivatives.
Substitution: Halogenation and nitration reactions are common, where chlorine or nitro groups are introduced into the molecule.
Common reagents used in these reactions include iodine for halogenation and nitric acid for nitration. The major products formed from these reactions are typically intermediates used in dye and pigment synthesis .
Scientific Research Applications
2,3-Dimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-6-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in redox reactions, influencing cellular processes such as apoptosis and oxidative stress. Its derivatives can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dimethoxy-6-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Anthracenedione: Lacks the methoxy and methyl groups, resulting in different chemical properties and applications.
2-Methyl-9,10-anthraquinone: Similar structure but without the methoxy groups, leading to variations in reactivity and biological activity.
The uniqueness of 2,3-dimethoxy-6-methylanthracene-9,10-dione lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .
Biological Activity
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- (C₁₇H₁₄O₄) is a derivative of anthraquinone known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound features methoxy and methyl groups that enhance its reactivity and biological potential.
The compound is characterized by a yellow crystalline appearance and is soluble in organic solvents. Its structure allows it to participate in various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of 9,10-anthracenedione exhibit potent anticancer activity. For instance, studies have shown that these compounds can inhibit human topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition is similar to the action of established anticancer drugs like mitoxantrone .
In a comparative study of various anthracenedione derivatives, it was found that 9,10-anthracenedione derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been recognized for its antimicrobial properties. In vitro studies showed that 9,10-anthracenedione derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic pathways .
The biological activity of 9,10-anthracenedione is largely attributed to its ability to interact with cellular components such as DNA and proteins. The presence of methoxy groups enhances its lipophilicity, allowing better membrane penetration. Upon entering the cell, it can induce oxidative stress and alter signaling pathways related to cell survival and proliferation .
Study 1: Anticancer Efficacy
A study evaluated the effects of 9,10-anthracenedione on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values comparable to conventional chemotherapeutic agents. The study concluded that the compound induces apoptosis through ROS generation .
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The findings revealed that derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential as a therapeutic agent for bacterial infections .
Comparative Analysis
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| 9,10-Anthracenedione | High | Moderate | ROS generation |
| 2-Methyl-9,10-anthraquinone | Moderate | Low | DNA intercalation |
| Mitoxantrone | Very High | None | Topoisomerase II inhibition |
Properties
CAS No. |
105706-01-2 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2,3-dimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-4-5-10-11(6-9)17(19)13-8-15(21-3)14(20-2)7-12(13)16(10)18/h4-8H,1-3H3 |
InChI Key |
GNOSWHOGNRQXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















